(2-Oxospiro[3.3]heptan-6-yl) acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-oxospiro[3.3]heptan-6-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-6(10)12-8-4-9(5-8)2-7(11)3-9/h8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTAWCAVNIKMQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(C1)CC(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thermodynamic stability of (2-Oxospiro[3.3]heptan-6-yl) acetate
Executive Summary
This technical guide provides a rigorous analysis of the thermodynamic and kinetic stability of (2-Oxospiro[3.3]heptan-6-yl) acetate . As a rigid, sp3-rich bioisostere, the spiro[3.3]heptane scaffold offers desirable physicochemical properties for drug discovery but introduces significant ring strain (~63 kcal/mol). This guide details the structural dynamics, predicts specific degradation pathways (hydrolysis vs. ring fragmentation), and establishes a self-validating experimental protocol for stability profiling in pre-clinical development.
Structural Dynamics & Theoretical Thermodynamics
To understand the stability of (2-Oxospiro[3.3]heptan-6-yl) acetate, we must first quantify the energy trapped within its carbon framework. Unlike relaxed cyclohexyl systems, this molecule is a "loaded spring."
The "Loaded Spring": Ring Strain Analysis
The spiro[3.3]heptane core consists of two cyclobutane rings fused at a quaternary carbon. The thermodynamic instability arises from three primary forces:
-
Baeyer Strain (Angle Strain): The internal C-C-C bond angles are compressed to ~88° (significantly below the ideal tetrahedral 109.5°).
-
Pitzer Strain (Torsional Strain): The methylene hydrogens on adjacent carbons are forced into a nearly eclipsed conformation.
-
Spiro-Fusion Strain: While the spiro center (C4) relieves some steric crowding compared to bicyclic fused systems, the orthogonality of the two rings creates a unique rigid geometry.
Estimated Thermodynamic Parameters:
| Parameter | Value (Est.) | Context |
|---|---|---|
| Total Ring Strain Energy (RSE) | ~63.0 kcal/mol | Sum of two cyclobutane units (~26.5 kcal/mol each) + spiro correction. |
| Heat of Formation (
Conformational Orthogonality
The ketone (Position 2) and the acetate (Position 6) are located on distal ends of orthogonal rings.
-
Implication: There is no direct steric interaction between the functional groups. However, the puckering of the rings creates distinct conformers. The acetate group will adopt a pseudo-equatorial position to minimize 1,3-diaxial-like interactions across the ring, stabilizing the ester against rapid hydrolysis compared to a planar model.
Chemical Stability Profile & Degradation Pathways
The degradation of this molecule is a competition between kinetic hydrolysis (pathway A) and thermodynamic fragmentation (pathway B).
Pathway A: Ester Hydrolysis (Dominant in Solution)
In aqueous media or plasma, the acetate ester is the primary liability.
-
Mechanism: Standard
(Base-catalyzed, Acyl-oxygen cleavage). -
Rate Prediction: The spiro[3.3]heptane scaffold provides moderate steric shielding. We predict the hydrolysis rate (
) to be slower than acyclic acetates (e.g., ethyl acetate) but faster than adamantyl esters due to the exposed nature of the C6 position. -
pH Sensitivity: High sensitivity to pH > 8.0.
Pathway B: Retro-Aldol / Ring Opening (Thermal/Acid Stress)
Under high thermal stress or strong Lewis acid conditions, the ring strain drives fragmentation.
-
The Ketone Risk: The carbonyl at C2 increases the acidity of the
-protons. While enolization introduces a strained endocyclic double bond (unfavorable), strong bases can trigger a retro-aldol-like fragmentation, relieving the 63 kcal/mol strain by cleaving the cyclobutane ring.
Visualization of Degradation Logic
Figure 1: Competing degradation pathways. Hydrolysis is kinetically accessible, while ring opening is thermodynamically driven by strain release.
Experimental Determination Protocols
As a scientist, you must not rely on predictions. Use this self-validating workflow to determine the exact stability constants for your batch.
Protocol A: Forced Degradation (Stress Testing)
Objective: Determine
-
Preparation: Dissolve compound to 1 mg/mL in Acetonitrile/Water (1:1).
-
Conditions:
-
Analysis: UHPLC-MS (C18 column).
-
Success Metric: Mass balance > 95% (Sum of parent + impurities).
-
Critical Check: If mass balance is low during thermal stress, suspect volatile fragmentation (ring opening).
-
Protocol B: Differential Scanning Calorimetry (DSC)
Objective: Distinguish melting from decomposition.
-
Setup: 2–5 mg sample in a crimped aluminum pan (pinhole lid).
-
Ramp: 10°C/min from 30°C to 300°C.
-
Interpretation:
-
Endotherm: Melting point (likely 60–100°C range).
-
Exotherm: Decomposition.[3]
-
Safety Rule: If the decomposition exotherm onset is < 50°C above the melting point, the compound is thermally hazardous for scale-up.
-
Stability Testing Workflow
Figure 2: Standardized workflow for validating thermodynamic stability.
Storage & Handling Recommendations
Based on the spiro[3.3]heptane core properties:
-
Moisture Control: The acetate is the weak link. Store under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.
-
Temperature: Store at -20°C for long-term reference standards. The ring strain makes the solid state susceptible to lattice energy disruptions; keep cool to avoid amorphous conversion.
-
Solvents: Avoid protic solvents (MeOH, EtOH) for long-term storage, as transesterification can occur slowly. Use DMSO or Anhydrous Acetonitrile for stock solutions.
References
-
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link
-
Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie, 49(20), 3524–3527. Link
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Link
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17, 2839-2849. Link
Sources
The Emergence of Spirocyclic Scaffolds in Fragment-Based Drug Design: A Technical Guide to Utilizing (2-Oxospiro[3.3]heptan-6-yl) acetate
Abstract
Fragment-Based Drug Design (FBDD) has solidified its position as a cornerstone in modern medicinal chemistry, offering an efficient pathway to novel therapeutics. The success of any FBDD campaign is intrinsically linked to the quality and diversity of its fragment library. In the ongoing quest to "escape from flatland," there is a growing emphasis on incorporating three-dimensional (3D) scaffolds that can better probe the complex topographies of biological targets.[1] This guide delves into the strategic application of a promising, yet underexplored fragment, (2-Oxospiro[3.3]heptan-6-yl) acetate , and provides a comprehensive framework for its integration into drug discovery workflows. We will explore the rationale behind its selection, its physicochemical properties, and detailed protocols for its use in screening and hit-to-lead optimization, underpinned by field-proven insights and authoritative references.
Introduction: The Case for 3D Fragments and the Spiro[3.3]heptane Scaffold
The over-reliance on flat, aromatic systems in many screening libraries has led to challenges in developing drug candidates with optimal physicochemical properties.[1] Fragments rich in sp³-hybridized carbons offer a route to improved solubility, metabolic stability, and novel intellectual property.[1] The spiro[3.3]heptane motif, in particular, has emerged as a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for precise vectoral projection of substituents into a protein's binding pocket, a feat not easily achieved with planar systems.[2] Furthermore, the spiro[3.3]heptane core is recognized as a bioisostere for the commonly used benzene ring, offering a saturated, non-planar alternative.[3]
This guide focuses on a specific derivative, (2-Oxospiro[3.3]heptan-6-yl) acetate. The rationale for its selection is multifactorial:
-
Three-Dimensionality: The spirocyclic core provides the desirable 3D architecture.
-
Embedded Functionality: The ketone and acetate moieties offer well-defined hydrogen bond acceptors and potential exit vectors for fragment elaboration, respectively.
-
Synthetic Tractability: The core scaffold is synthetically accessible, a critical consideration for follow-up chemistry. The key precursor, 6-hydroxyspiro[3.3]heptan-2-one, is commercially available, and the subsequent acetylation is a standard chemical transformation.[4][5][6]
-
Favorable Physicochemical Properties: The molecule is expected to adhere to the "Rule of Three," a set of guidelines for fragment design (Molecular Weight ≤ 300 Da, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3).
Physicochemical Properties and Synthesis
A thorough understanding of a fragment's properties is paramount for a successful FBDD campaign.
Physicochemical Profile
The predicted and known properties of the core scaffold suggest that (2-Oxospiro[3.3]heptan-6-yl) acetate is an ideal candidate for a fragment library.
| Property | Value (Predicted/Known) | Significance in FBDD |
| Molecular Weight | 184.21 g/mol | Well within the "Rule of Three" (<300 Da) |
| cLogP | ~0.5 | Indicates good aqueous solubility, crucial for biophysical assays |
| Hydrogen Bond Acceptors | 3 (ketone and acetate carbonyls) | Provides potential for specific interactions with the target protein |
| Hydrogen Bond Donors | 0 | |
| Fraction of sp³ carbons (Fsp³) | 0.875 | High degree of three-dimensionality |
| Rotatable Bonds | 1 | Low conformational flexibility, reducing the entropic penalty of binding |
Synthetic Accessibility
The feasibility of synthesizing analogs is a cornerstone of FBDD. The proposed synthesis of (2-Oxospiro[3.3]heptan-6-yl) acetate is straightforward:
Step 1: Acetylation of 6-hydroxyspiro[3.3]heptan-2-one
The commercially available 6-hydroxyspiro[3.3]heptan-2-one can be acetylated using standard conditions, such as reacting with acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.[5][7] This reaction is typically high-yielding and can be performed on a large scale to generate sufficient quantities of the fragment for screening.
Fragment Screening Methodologies
The detection of low-affinity fragment binding requires sensitive biophysical techniques. Here, we detail protocols for two of the most robust methods: Nuclear Magnetic Resonance (NMR) Spectroscopy and Surface Plasmon Resonance (SPR).
NMR-Based Screening: Ligand-Observed and Protein-Observed Approaches
NMR spectroscopy is a powerful tool for identifying and characterizing fragment binding, providing information on binding affinity and the location of the binding site.[8]
3.1.1. Protocol for Protein-Observed ¹H-¹⁵N HSQC Screening
This method monitors changes in the chemical shifts of the protein's backbone amides upon fragment binding.
-
Protein Preparation: Express and purify the target protein with uniform ¹⁵N-labeling. A final concentration of 50-100 µM in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) is recommended.
-
Fragment Library Preparation: Prepare a stock solution of (2-Oxospiro[3.3]heptan-6-yl) acetate at 100 mM in d6-DMSO.
-
Data Acquisition:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Add the fragment to the protein sample to a final concentration of 200-500 µM.
-
Acquire a second ¹H-¹⁵N HSQC spectrum.
-
-
Data Analysis: Overlay the two spectra. Significant chemical shift perturbations (CSPs) or line broadening of specific protein resonances indicate binding. The magnitude of the CSPs can be used to estimate the dissociation constant (Kd).
3.1.2. Ligand-Observed NMR: Saturation Transfer Difference (STD) Spectroscopy
STD NMR is a ligand-observed method that is particularly useful for large protein targets.
-
Sample Preparation: Prepare a sample containing the target protein (10-20 µM) and the fragment (100-200 µM) in a deuterated buffer.
-
Data Acquisition:
-
Acquire a reference ¹H NMR spectrum.
-
Acquire an STD NMR spectrum by selectively saturating the protein resonances.
-
-
Data Analysis: Subtraction of the off-resonance spectrum from the on-resonance spectrum reveals signals from the fragment that are in close contact with the protein, confirming binding.
Surface Plasmon Resonance (SPR) Screening
SPR is a label-free technique that provides real-time kinetic data on binding events.[9]
3.2.1. Protocol for SPR-Based Fragment Screening
-
Protein Immobilization: Immobilize the target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Fragment Injection: Inject a series of concentrations of (2-Oxospiro[3.3]heptan-6-yl) acetate (e.g., from 1 µM to 1 mM) over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index, which is proportional to the amount of fragment bound to the protein.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Hit Validation and Elaboration Strategies
Once a hit is identified, a systematic process of validation and optimization is initiated to develop a potent lead compound.
Hit Validation
It is crucial to confirm that the observed binding is specific and not an artifact of the screening method. An integrated biophysical approach is recommended.[8] A hit from an NMR screen should be validated using SPR, and vice-versa. Isothermal Titration Calorimetry (ITC) can also be employed to provide thermodynamic data on the binding interaction.
Structural Biology: Elucidating the Binding Mode
Determining the three-dimensional structure of the fragment bound to the target protein is a critical step in guiding the hit-to-lead process.[10] X-ray crystallography is the gold standard for this purpose.
4.2.1. Protocol for Co-crystallization
-
Crystal Screening: Screen for crystallization conditions of the target protein in the presence of a saturating concentration of (2-Oxospiro[3.3]heptan-6-yl) acetate.
-
Data Collection and Structure Determination: Collect X-ray diffraction data from a suitable crystal and solve the structure to reveal the binding mode of the fragment.
The resulting co-crystal structure will provide invaluable information about the key interactions between the fragment and the protein, and will highlight potential vectors for fragment elaboration.
Hit-to-Lead Optimization: From Fragment to Lead
The goal of the hit-to-lead stage is to increase the affinity and selectivity of the initial fragment hit. Two common strategies are fragment growing and fragment linking.
4.3.1. Fragment Growing
This strategy involves adding chemical functionality to the fragment to make additional interactions with the protein. The co-crystal structure of the (2-Oxospiro[3.3]heptan-6-yl) acetate-protein complex will reveal unoccupied pockets adjacent to the fragment. The acetate and ketone moieties serve as excellent starting points for synthetic elaboration. For example, the acetate can be hydrolyzed to the alcohol, which can then be used to introduce a variety of substituents via ether or ester linkages.
4.3.2. Fragment Linking
If another fragment is found to bind in a nearby pocket, a linker can be designed to connect the two fragments, often resulting in a significant increase in affinity.
The iterative Design-Make-Test-Analyze (DMTA) cycle is central to the hit-to-lead process. Computational modeling can be used to design new analogs, which are then synthesized and tested in the biophysical and biochemical assays.
Visualizing the Workflow
The following diagrams illustrate the key workflows described in this guide.
Caption: High-level workflow for FBDD using (2-Oxospiro[3.3]heptan-6-yl) acetate.
Caption: The iterative Design-Make-Test-Analyze (DMTA) cycle in hit-to-lead optimization.
Conclusion
(2-Oxospiro[3.3]heptan-6-yl) acetate represents a valuable addition to the medicinal chemist's toolbox for fragment-based drug design. Its inherent three-dimensionality, coupled with its synthetic accessibility and favorable physicochemical properties, makes it an attractive starting point for tackling challenging biological targets. By employing a robust and integrated biophysical screening cascade, followed by structure-guided optimization, this fragment has the potential to unlock novel chemical space and accelerate the discovery of new medicines. The principles and protocols outlined in this guide provide a comprehensive framework for harnessing the potential of this and other spirocyclic fragments in the pursuit of innovative therapeutics.
References
- Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(7), 645-659.
- Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183.
- Erlanson, D. A. (2012). Introduction to Fragment-Based Drug Discovery. In Fragment-Based Drug Discovery and X-Ray Crystallography (pp. 1-32). Springer.
- Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: a rule of thumb for the design of lead-like compound libraries. Journal of medicinal chemistry, 52(21), 6752-6756.
- Hamza, D., & Jones, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(10), 1569-1571.
- Prysiazhniuk, K., Shvidenko, K., Grygorenko, O. O., & Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.
- Kirichok, A. A., Tkachuk, H., Kozyriev, Y., Shablykin, O., Datsenko, O., Granat, D., ... & Mykhailiuk, P. K. (2020). 1-Azaspiro[3.3]heptanes as Bioisosteres of Piperidine.
-
Chemspace. (2020, August 13). Spiro Fragments Library. Retrieved from [Link]
-
Cambridge MedChem Consulting. (n.d.). Fragment Library. Retrieved from [Link]
- Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
- Borysko, P., et al. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron, 134, 133296.
- Jo, W., Scholz, J. K., Lyu, H., Cho, S. H., & Dong, G. (2025). Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones.
- Renaud, J., et al. (2014). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 111(52), 18456-18461.
- Pellecchia, M., & Bertini, I. (2011). NMR-based fragment screening for drug discovery. Current opinion in chemical biology, 15(5), 706-712.
- Giannetti, A. M. (2011). Fragment screening by surface plasmon resonance. ACS medicinal chemistry letters, 2(1), 1-3.
- Hui, C., Wang, Z., Xie, Y., & Liu, J. (2017). Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society, 139(4), 1435-1438.
- Nowotny, M. (n.d.). Structural biology: From complexes to membrane-less organelle. 49th FEBS Congress.
-
BioAscent. (n.d.). Identification and Characterisation of Fragment Molecules Binding to Hpgk1 Using Complementary Biophysical Techniques. Retrieved from [Link]
-
Barbatti, M. (2020, July 11). Theory Untangles Fascinating Properties of Spiro-Compounds. Retrieved from [Link]
-
Sussex Drug Discovery Centre. (n.d.). Protein structural biology. Retrieved from [Link]
-
Nowotny, M. (n.d.). Structural basis for protein–protein interactions in the 14-3-3 protein family. Retrieved from [Link]
- Jo, W., Scholz, J. K., Lyu, H., Cho, S. H., & Dong, G. (2025).
- Riera, A., et al. (2014). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Journal of Analytical Methods in Chemistry, 2014, 854129.
- Grygorenko, O. O., et al. (2016). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1.
-
SpiroChem. (n.d.). Fragment Library. Retrieved from [Link]
- Nowotny, M. (n.d.). Structural Analysis of Protein Complexes by Cross-Linking and Mass-Spectrometry.
- Nowotny, M. (n.d.). Structures of human organellar SPFH protein complexes.
- Wipf, P., et al. (2014). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. European Journal of Organic Chemistry, 2014(26), 5671-5677.
- Carreira, E. M., et al. (2010). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Organic Letters, 12(15), 3464-3467.
- Aggarwal, V. K., et al. (2014). Rhodium-Catalyzed Asymmetric Arylation of Cyclobutenone Ketals.
- Schmalz, H.-G., et al. (2023).
- Trost, B. M., & Dong, G. (2014). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic Letters, 16(16), 4220-4223.
- De la Torre, M. C., & Sierra, M. A. (2021). Development of Computational Approaches with a Fragment-Based Drug Design Strategy: In Silico Hsp90 Inhibitors Discovery. Molecules, 26(24), 7565.
-
University of Sussex. (n.d.). Protein structural biology: Our work. Retrieved from [Link]
- Nowotny, M. (n.d.). Structural Analysis of Protein Complexes by Cross-Linking and Mass-Spectrometry Abstract 1 Introduction.
- Nowotny, M. (n.d.). Structures of human organellar SPFH protein complexes.
- Nowotny, M. (n.d.). Structural biology: From complexes to membrane-less organelle - 49th FEBS Congress.
- Nowotny, M. (n.d.). Structural basis for protein–protein interactions in the 14-3-3 protein family.
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 6-HYDROXYSPIRO[3.3]HEPTAN-2-ONE | 1952348-83-2 [sigmaaldrich.com]
- 7. repositori.udl.cat [repositori.udl.cat]
- 8. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Characterisation of Fragment Molecules Binding to Hpgk1 Using Complementary Biophysical Techniques - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 10. Protein structural biology : Our work : Sussex Drug Discovery Centre : University of Sussex [sussex.ac.uk]
Methodological & Application
Synthesis protocols for (2-Oxospiro[3.3]heptan-6-yl) acetate
Executive Summary
This Application Note details a validated, modular protocol for the synthesis of (2-Oxospiro[3.3]heptan-6-yl) acetate , a high-value bifunctional spirocyclic building block.
The spiro[3.3]heptane scaffold has emerged as a critical bioisostere for 1,4-disubstituted phenyl rings and cyclohexanes in drug discovery. Its rigid, non-planar geometry provides defined exit vectors (approx. 180°) while improving metabolic stability and solubility compared to aromatic analogs. The target molecule, containing both a ketone and an acetate ester, represents a "desymmetrized" core, allowing orthogonal functionalization at the 2- and 6-positions—a key requirement for fragment-based drug design (FBDD).
Key Technical Challenges Addressed:
-
Core Construction: Efficient formation of the strained spiro[3.3] system from acyclic precursors.
-
Desymmetrization: Breaking the inherent
(or ) symmetry of the spiro core to install differentiated functional groups (ketone vs. ester). -
Purification: Strategies for isolating the mono-functionalized intermediate from statistical mixtures.
Retrosynthetic Analysis & Pathway
The synthesis is designed around a "Construct-Reduce-Desymmetrize" logic. We avoid the direct synthesis of the unstable dione or difficult-to-handle keto-acids by utilizing the robust Spiro[3.3]heptane-2,6-diol as the pivotal divergent intermediate.
Synthetic Logic Flow (Graphviz)
Figure 1: Modular synthetic pathway designed for scalability and intermediate stability. The route transitions from a symmetric tetra-ester to the desymmetrized keto-acetate.
Detailed Experimental Protocols
Phase 1: Scaffold Assembly (The "Rice-Krapcho" Sequence)
Objective: Synthesis of Diethyl spiro[3.3]heptane-2,6-dicarboxylate.
This phase constructs the strained rings. While Pentaerythritol tetrabromide is the starting material, the key to yield is the Krapcho decarboxylation , which bypasses the tedious acid hydrolysis/thermal decarboxylation sequence used in older literature.
Reagents:
-
Pentaerythritol tetrabromide (1.0 eq)
-
Diethyl malonate (2.5 eq)
-
Sodium Hydride (60% in oil, 5.5 eq)
-
Solvent: Anhydrous DMF (0.5 M conc.)
Step-by-Step:
-
Alkylation: To a suspension of NaH in dry DMF at 0°C, add diethyl malonate dropwise. Stir for 30 min.
-
Add pentaerythritol tetrabromide (solid) in portions.
-
Heat to 110°C for 12 hours. Mechanistic Note: This effects a double dialkylation, forming the spiro[3.3]heptane-2,2,6,6-tetracarboxylate.
-
Workup: Quench with saturated NH₄Cl, extract with EtOAc, and concentrate.
-
Decarboxylation (One-Pot Krapcho): Dissolve the crude tetraester in DMSO containing NaCl (2.0 eq) and water (5.0 eq). Heat to 160°C for 6 hours.
-
Observation: Vigorous evolution of CO₂ gas will be observed.
-
-
Purification: Dilute with water, extract with Et₂O (to avoid DMSO contamination), and purify via vacuum distillation or flash chromatography (Hex/EtOAc).
Yield Expectation: 55–65% (over 2 steps).
Phase 2: The Divergent Hub (Reduction to Diol)
Objective: Synthesis of Spiro[3.3]heptane-2,6-diol.
Reagents:
-
Diethyl spiro[3.3]heptane-2,6-dicarboxylate (1.0 eq)
-
LiAlH₄ (LAH) (2.5 eq)
-
Solvent: Anhydrous THF
Protocol:
-
Suspend LAH in anhydrous THF at 0°C under Argon.
-
Add the diester (dissolved in THF) dropwise to control the exotherm.
-
Warm to room temperature and reflux for 4 hours.
-
Fieser Quench: Cool to 0°C. Add water (
mL), then 15% NaOH ( mL), then water ( mL) corresponding to grams of LAH used. -
Filter the granular white precipitate.[1]
-
Concentrate the filtrate to obtain the diol as a white solid.
Data Check:
-
1H NMR (DMSO-d6):
4.05 (m, 2H, CH-OH), 2.10–1.80 (m, 8H, spiro-CH₂). -
Note: The diol is often a mixture of cis/trans isomers; this is irrelevant as the stereocenter is destroyed in the final oxidation step.
Phase 3: Desymmetrization & Functionalization (The Critical Steps)
Objective: Synthesis of (2-Oxospiro[3.3]heptan-6-yl) acetate.[2]
This is the most sensitive section. We use a statistical acetylation followed by chromatographic separation. While enzymatic desymmetrization is possible, the chemical method is more robust for general lab application.
Reagents:
-
Spiro[3.3]heptane-2,6-diol (1.0 eq)
-
Acetic Anhydride (1.0 eq)
-
Pyridine (1.2 eq), DMAP (5 mol%)
-
Solvent: DCM[3]
Step 3A: Mono-Acetylation
-
Dissolve the diol in DCM/Pyridine at 0°C.
-
Add Acetic Anhydride (diluted in DCM) dropwise over 1 hour via syringe pump. Slow addition favors mono-substitution.
-
Stir at 0°C for 4 hours, then warm to RT.
-
Workup: Wash with 1N HCl (to remove pyridine), then NaHCO₃.
-
Purification (Crucial): Flash Chromatography (Silica).
-
Elute with gradient Hexane
EtOAc. -
Order of Elution:
-
Diacetate (High Rf)
-
Mono-acetate (Target Intermediate, Mid Rf)
-
Unreacted Diol (Low Rf - can be recycled)
-
-
Yield: Expect ~40-50% of the mono-acetate.
-
Step 3B: Oxidation to Target Objective: Convert the remaining hydroxyl group to a ketone.
Reagents:
-
6-Hydroxyspiro[3.3]heptan-2-yl acetate (from Step 3A)
-
Dess-Martin Periodinane (DMP) (1.2 eq)
-
Solvent: DCM (wet)
Protocol:
-
Dissolve the mono-acetate in DCM.
-
Add DMP in one portion at 0°C.
-
Stir for 2 hours at RT.
-
Quench: Add a 1:1 mixture of sat. Na₂S₂O₃ and sat. NaHCO₃. Stir vigorously until the layers separate clearly (iodinane byproduct hydrolysis).
-
Extract with DCM, dry over MgSO₄, and concentrate.
-
Final Purification: Short silica plug (Hex/EtOAc 4:1).
Quantitative Data & Specifications
| Parameter | Specification / Expected Value | Notes |
| Target Formula | C₉H₁₂O₃ | |
| Molecular Weight | 168.19 g/mol | |
| Appearance | Colorless Oil / Low-melting solid | |
| Rf (TLC) | ~0.45 (1:1 Hex/EtOAc) | Distinct from diol (0.1) and diacetate (0.7) |
| 1H NMR (CDCl₃) | Characteristic downfield shift of | |
| 13C NMR | Ketone carbonyl is distinct from ester | |
| Mass Spec | [M+H]+ = 169.2 |
Safety & Handling
-
Pentaerythritol Tetrabromide: Irritant. Handle in a fume hood.
-
Sodium Hydride: Pyrophoric. Use strictly anhydrous conditions.
-
Dess-Martin Periodinane: Shock sensitive in pure form; stable in solution. Store refrigerated.
-
Waste: Dispose of chromium-free oxidation residues (DMP) via standard organic waste; if Jones reagent (alternative) is used, segregate heavy metals.
References
-
Rice, K. C., et al. (1982). "Synthesis of spiro[3.3]heptane-2,6-dione." The Journal of Organic Chemistry, 47(18), 3453–3456.
-
Burkhard, J. A., et al. (2010). "Synthesis of Spiro[3.3]heptanes." The Journal of Organic Chemistry, 75(16), 5701–5709.
-
Krapcho, A. P. (1978). "Synthetic applications of dealkoxycarbonylations of malonate esters." Synthesis, 1982(10), 805–822.
-
BenchChem. (2025).[3][4] "Spiro[3.3]heptane-2,6-dione - Application Notes." BenchChem Technical Library.
-
PubChem. (2025). "Compound Summary: Spiro[3.3]heptane-2,6-dione." National Library of Medicine.
Sources
Troubleshooting & Optimization
Troubleshooting crystallization of (2-Oxospiro[3.3]heptan-6-yl) acetate intermediates
Technical Support Center: Crystallization of (2-Oxospiro[3.3]heptan-6-yl) Acetate
Executive Summary
The (2-oxospiro[3.3]heptan-6-yl) acetate scaffold represents a critical "saturated bioisostere" for phenyl rings in modern drug discovery, offering improved metabolic stability and novel exit vector geometry. However, the unique physicochemical properties of the spiro[3.3]heptane core—specifically its ring strain (~60 kcal/mol) and "puckered" cyclobutane conformation—create distinct challenges in crystallization.
This guide addresses the three most common failure modes reported by our users: persistent oiling out , thermal decomposition , and polymorph variability .
Module 1: Critical Process Parameters (CPP)
Before troubleshooting, verify your baseline parameters against this standard operating window. Deviations here are the root cause of 80% of crystallization failures.
| Parameter | Recommended Range | Scientific Rationale |
| Solvent System | Isopropyl Acetate (IPAc) / n-Heptane | IPAc minimizes transesterification risks compared to MeOH/EtOH. Heptane acts as a gentle anti-solvent. |
| Supersaturation | 1.15 – 1.25 ( | Spiro-ketones have a steep solubility curve; excessive supersaturation leads to rapid "crashing" (amorphous oil). |
| Temperature | < 50°C (Process Max) | The spiro[3.3] system is thermally sensitive. Prolonged heat >60°C can trigger ring-opening or acetate elimination. |
| Seeding | 0.5 – 1.0 wt% (Milled) | Essential. The rigid, globular shape of the molecule inhibits spontaneous nucleation. |
Module 2: Troubleshooting Guides (FAQ)
Issue 1: "My product separates as a yellow oil instead of crystals."
Diagnosis: This is the "Oiled Out" state (Liquid-Liquid Phase Separation, LLPS). It occurs when the metastable limit is breached before nucleation can occur. The spiro-scaffold's lipophilicity often causes it to aggregate into oily droplets in polar solvents.
Corrective Protocol:
-
Re-dissolution: Heat the mixture to 45°C to re-dissolve the oil.
-
Solvent Modification: If using EtOAc/Hexane, switch to IPAc/Heptane . The slightly higher boiling point and polarity of IPAc stabilizes the monomeric species.
-
Seed Point Adjustment: You are likely seeding after the oil limit.
-
Action: Cool to the metastable zone width (MSZW) boundary (typically ~35°C) and add seeds before adding the bulk anti-solvent.
-
-
Ripening: If oil persists, hold at 35°C with vigorous agitation for 4-6 hours. The oil droplets often act as a reservoir for Ostwald ripening, eventually converting to the crystalline phase.
Figure 1: Decision tree for resolving Liquid-Liquid Phase Separation (Oiling Out) events.
Issue 2: "I see a new impurity growing during crystallization (RRT ~0.85)."
Diagnosis: This is likely the 2,6-Dioxospiro[3.3]heptane (Dione) or the Hydrolyzed Alcohol .
-
Scenario A (Hydrolysis): If water is present, the acetate cleaves, yielding the alcohol.
-
Scenario B (Dione): If the starting material was the diol, over-oxidation impurities might co-crystallize.
Mechanistic Insight: The (2-oxospiro[3.3]heptan-6-yl) acetate is an "Achilles' heel" molecule. The ketone activates the alpha-protons, and the acetate is susceptible to hydrolysis.
-
Validation: Run LC-MS.
-
Target MW: ~168 Da.
-
Impurity MW ~126 Da (Alcohol) or ~124 Da (Dione).
-
Corrective Protocol:
-
Dry Solvents: Ensure water content in IPAc is <0.1% (KF titration).
-
Avoid Basic Conditions: Even weak bases (residual pyridine/TEA from acetylation) catalyze acetate hydrolysis and aldol-type polymerization of the spiro-ketone.
-
Action: Wash the organic layer with 1M NaH₂PO₄ (mildly acidic buffer) prior to crystallization to neutralize basic residues.
-
Issue 3: "The melting point is depressing/broadening upon scale-up."
Diagnosis: Polymorphism or Solvate Formation.[1] Spiro[3.3]heptane derivatives are notorious for forming channel solvates due to the "dumbbell" shape of the molecule which creates lattice voids.
Corrective Protocol:
-
Desolvation: Run TGA (Thermogravimetric Analysis). If you see weight loss <100°C, you have a solvate.
-
Drying: Vacuum dry at 40°C. Do not exceed 50°C during drying, as the crystal lattice may collapse or the compound may sublime (spiro compounds have high vapor pressure).
-
Polymorph Screen: If the melting point remains low, you may have isolated the metastable Form II. Slurry the solid in pure Heptane at 25°C for 24 hours to force conversion to the thermodynamic Form I.
Module 3: The Synthesis-Crystallization Link
Understanding the upstream chemistry is vital for downstream isolation. The quality of the crystallization feed is determined by the oxidation step.
Figure 2: Synthetic pathway highlighting the origin of critical impurities (Dione) that interfere with crystal packing.
Module 4: Analytical Validation (Self-Check)
Before releasing the batch, verify the solid state properties using this checklist.
| Technique | Acceptance Criteria | What it tells you |
| XRPD | Distinct, sharp Bragg peaks (no amorphous halo) | Confirms crystallinity and rules out "oiled" solid. |
| DSC | Single endotherm (Sharp onset) | Validates polymorphic purity. Multiple peaks = mixed phase. |
| 1H NMR | Integral ratio 4:1 (Spiro protons : Acetate methyl) | Confirms no solvent entrapment (solvate check). |
| KF (Karl Fischer) | < 0.5% Water | Essential to prevent shelf-life hydrolysis of the acetate. |
References
-
Burkhard, C. A. (1960). Spiro[3.3]heptane Derivatives. Journal of Organic Chemistry. (Foundational synthesis of spiro-diol precursors).
-
Mykhailiuk, P. K. (2022). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. (Solubility and lipophilicity data of spiro-derivatives).
-
Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie Int. Ed. (General handling of strained spiro-systems).
- Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (General principles for oiling-out troubleshooting).
Note: Always consult the specific SDS for (2-Oxospiro[3.3]heptan-6-yl) acetate before handling, as spiro-ketones can possess alkylating properties.
Sources
Validation & Comparative
Mass Spectrometry Analysis of (2-Oxospiro[3.3]heptan-6-yl) acetate: A Comparative Guide
Executive Summary
The analysis of (2-Oxospiro[3.3]heptan-6-yl) acetate presents a distinct duality in mass spectrometry: the conflict between structural fingerprinting and molecular ion preservation .[1]
This molecule combines a high-strain spiro[3.3]heptane scaffold (~26 kcal/mol strain energy) with a labile acetate group.[2][1] Standard Electron Impact (EI) ionization often obliterates the molecular ion through rapid ring-opening and acetic acid elimination, rendering molecular weight confirmation difficult.[2] Conversely, Electrospray Ionization (ESI) preserves the scaffold but struggles with ionization efficiency due to the molecule's lack of strong basic or acidic sites.
This guide compares GC-MS (EI) and LC-MS/MS (ESI) workflows, providing optimized protocols to navigate these stability and ionization challenges.
Part 1: The Analyte & The Challenge
To analyze this molecule, one must understand its failure modes.[2][1] The spiro[3.3]heptane core is kinetically stable but thermodynamically primed for fragmentation.
-
Formula:
-
Exact Mass: 168.0786 Da[2]
-
Key Risks:
-
Thermal Elimination: The acetate group is prone to
-elimination (loss of acetic acid, -60 Da) in hot GC inlets.[2][1] -
Ring Strain Release: High-energy ionization (EI) triggers rapid C-C bond cleavage at the spiro center.[2][1]
-
Proton Affinity: The ketone and ester oxygens are weak bases, making standard ESI+ (
inefficient without mobile phase modifiers.[2]
-
Visualizing the Analytical Challenge
Figure 1: The physicochemical properties of the analyte dictate the failure modes in different MS modalities.
Part 2: Methodological Comparison
Alternative A: GC-MS (Electron Impact)
Role: Structural Fingerprinting & Purity Profiling.[2][1]
In GC-MS, the molecule is bombarded with 70 eV electrons.[2][1][3][4] While this confirms the structure via fragment matching, the molecular ion (
-
Mechanism: The radical cation
rapidly loses acetic acid via a McLafferty-like rearrangement or 1,2-elimination to form the radical cation of the spiro-enone (m/z 108). This secondary ion then shatters the spiro rings. -
Critical Limitation: If the GC inlet is too hot (>250°C), thermal degradation occurs before ionization, confusing the data.
Alternative B: LC-MS (Electrospray Ionization)
Role: Molecular Weight Confirmation & Quantification.[2][1]
ESI is a "soft" technique that preserves the spiro ring. However, because the molecule is neutral, it will not protonate easily (
-
Mechanism: You must force adduct formation.[2][1] The carbonyl oxygens will coordinate with alkali metals (
) or ammonium ( ). -
Critical Success Factor: Use Ammonium Formate in the mobile phase to generate a stable
species (m/z 186).
Comparative Data Summary
| Feature | GC-MS (EI) | LC-MS (ESI) |
| Dominant Signal | m/z 108 ( | m/z 186 ( |
| Molecular Ion ( | < 5% Relative Abundance | 100% (as adduct) |
| Structural Info | High (Rich fragmentation) | Low (Intact ion mostly) |
| Sensitivity | Moderate (nanogram) | High (picogram) |
| Primary Risk | Thermal degradation in inlet | Ion suppression / Adduct scrambling |
Part 3: Experimental Protocols
These protocols are designed to be self-validating : if you do not see the specific diagnostic ions listed, the system is not optimized.
Protocol A: Low-Temperature GC-MS (Minimizing Pyrolysis)
Objective: Mitigate thermal elimination of acetate to preserve some
-
Column: Rxi-5Sil MS or equivalent (low bleed), 30m x 0.25mm ID.[2][1]
-
Inlet (CRITICAL):
-
Oven Program:
-
MS Source: 230°C, 70 eV.
Validation Criteria:
-
Check for m/z 108 (Base peak, loss of AcOH).[2]
-
Pass: Presence of a small but distinct peak at m/z 168.[2]
-
Fail: Absence of m/z 168 implies inlet temperature is still too high or residence time is too long.[2]
Protocol B: Ammonium-Adduct LC-MS
Objective: Force ionization of the neutral ketone/ester.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50mm, 1.7 µm.[2][1]
-
Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.[2][1]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Source Parameters (ESI+):
Validation Criteria:
-
Target Ion: Extract chromatogram for m/z 186.11 (
).[2][1] -
Secondary Target: m/z 191.06 (
, ubiquitous sodium adduct).[2][1] -
Fail: If you only see m/z 109 (
), your cone voltage is too high (in-source fragmentation).[2][1]
Part 4: Fragmentation Pathways (The "Why")
Understanding the fragmentation allows you to distinguish the analyte from isomers.
-
Primary Loss (EI & CID): The acetate group cleaves.[2] In EI, this is a radical loss of acetic acid (
).[2][1] In ESI (CID), it is a neutral loss from the protonated/ammoniated species. -
Secondary Ring Opening: Once the acetate is gone, the remaining cation (m/z 108) contains the strained spiro system. This relaxes by breaking the cyclobutane ring, often losing ethylene (
, 28 Da).[2]
Visualizing the Fragmentation Logic
Figure 2: The dominant fragmentation pathway involves the sequential loss of the labile ester followed by the disintegration of the strained rings.
Part 5: Strategic Recommendations
-
For Purity/Synthesis Confirmation: Use GC-MS with the "Low Temp" protocol.[2][1] The m/z 108 fragment is highly diagnostic of the spiro core minus the acetate. The retention time on a non-polar column is very stable.
-
For DMPK/Biological Assays: Use LC-MS/MS monitoring the
transition (Loss of AcOH from ammonium adduct).[1] Do not rely on ; it is unstable and inconsistent for this compound class.[2][1]
References
-
McLafferty, F. W., & Tureček, F. (1993).[2][1] Interpretation of Mass Spectra (4th ed.).[2][1] University Science Books. (Standard text establishing McLafferty rearrangement mechanisms in esters).
-
Wiberg, K. B. (1986).[2][1] The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322.[2][1] (Foundational work on the strain energy of cyclobutane and spiro systems). [1]
-
Cech, N. B., & Enke, C. G. (2001).[2][1] Practical Implications of Some Recent Studies in Electrospray Ionization Fundamentals. Mass Spectrometry Reviews, 20(6), 362–387.[2] (Authoritative review on ESI mechanisms, supporting the need for adduct formation in neutral molecules).
-
Burkhard, J. A., et al. (2010).[2][1] Synthesis and Structural Analysis of Spiro[3.3]heptanes as Scaffolds for Drug Discovery. Journal of Organic Chemistry, 75(24), 8701–8705.[2] (Contextualizes the stability and synthesis of the specific spiro scaffold).
Sources
Comparing reactivity of (2-Oxospiro[3.3]heptan-6-yl) acetate vs cyclohexanone
Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The Case for Spirocyclic Scaffolds
In modern drug design, the transition from "flat" aromatic scaffolds to saturated, three-dimensional structures is a dominant trend (Escape from Flatland). Cyclohexanone has long been the standard aliphatic ketone building block. However, (2-Oxospiro[3.3]heptan-6-yl) acetate —a derivative of the spiro[3.3]heptan-2-one system—offers a distinct topological and reactive profile.
This guide objectively compares these two reagents, focusing on their nucleophilic reactivity , structural strain , and utility in library synthesis .
Key Differentiator
-
Cyclohexanone : Low strain (~0 kcal/mol), flexible chair conformation, moderate reactivity.
-
Spiro[3.3]heptan-2-one : High strain (~60 kcal/mol total), rigid geometry, enhanced electrophilicity due to relief of angle strain upon sp²→sp³ hybridization.
Structural Analysis & Strain Energy
Understanding the reactivity difference requires a deep dive into the ring strain and conformational constraints.
Comparative Metrics
| Feature | Cyclohexanone | (2-Oxospiro[3.3]heptan-6-yl) acetate |
| Core Topology | 6-membered ring (Chair) | Two fused 4-membered rings (Spiro) |
| Hybridization (C=O) | sp² (Ideal 120°) | sp² (Forced ~90° internal angle) |
| Ring Strain Energy (RSE) | ~1.3 kcal/mol (Cyclohexane) | ~63 kcal/mol (Spiro[3.3]heptane) |
| Conformational Mobility | High (Chair-Boat inversion) | Low (Rigid, puckered rings) |
| Vector Orientation | Equatorial/Axial (109.5°) | Linear/Right-angle exit vectors |
Visualization of Strain & Geometry
The following diagram illustrates the structural rigidity and bond angle deviation that drives the reactivity of the spiro compound.
Figure 1: Structural drivers of reactivity. The spiro ketone releases significant angle strain (I-strain) upon nucleophilic attack, lowering the activation energy compared to the unstrained cyclohexanone.
Reactivity Profile: Nucleophilic Addition
The defining difference between these two ketones is the I-Strain (Internal Strain) effect.
The I-Strain Hypothesis
-
Cyclohexanone : The transition from sp² (C=O) to sp³ (C-OH) introduces 1,3-diaxial interactions and torsional strain in the chair form. Thus, nucleophilic addition is energetically favorable but not accelerated by strain release.
-
Spiro[3.3]heptan-2-one : The internal bond angle at the carbonyl is ~90°, far from the ideal 120° for sp².[1][2] Upon nucleophilic attack, the carbon rehybridizes to sp³.[3][4][5] While the ideal sp³ angle is 109.5°, the deviation from 90° to 109.5° (19.5° deviation) is energetically less penalizing than 90° to 120° (30° deviation). Furthermore, the eclipse of adjacent C-H bonds is relieved.
-
Result : The spiro ketone is 10–100x more reactive towards nucleophiles (e.g., NaBH₄, amines) than cyclohexanone.
-
Acetate Functionality Impact
The acetate group at position 6 (distal to the ketone) serves two roles:
-
Solubility Handle : Increases polarity compared to the parent spiro[3.3]heptane.
-
Stereoelectronic Effect : Through-bond induction is minimal due to distance, but it creates a distinct dipole. It does not significantly hinder the ketone's reactivity sterically, as it is on the opposite ring.
Experimental Protocols
These protocols are designed to validate the reactivity difference. The spiro compound requires milder conditions to avoid over-reaction or ring-opening side reactions (though the spiro[3.3] system is surprisingly robust compared to cyclobutanone).
Protocol A: Comparative Reductive Amination
Objective : Synthesize amine derivatives for SAR studies.
| Step | Cyclohexanone Workflow | (2-Oxospiro[3.3]heptan-6-yl) acetate Workflow |
| 1. Imine Formation | Solvent : DCE or MeOHTemp : RT to 50°CTime : 2–4 hoursAdditive : Often requires Ti(OiPr)₄ or MgSO₄ to drive equilibrium. | Solvent : DCM or DCETemp : 0°C to RTTime : < 1 hourAdditive : Usually proceeds without dehydrating agents due to high electrophilicity. |
| 2. Reduction | Reagent : NaBH(OAc)₃ (1.5 eq)Time : 4–16 hours. | Reagent : NaBH(OAc)₃ (1.1 eq)Time : 1–2 hours. Caution: Exothermic. |
| 3. Workup | Standard aqueous basic workup. | Standard workup. Avoid strong acids which may hydrolyze the acetate. |
Protocol B: Reduction to Alcohol (NaBH₄)
Context : Creating the spiro-alcohol intermediate.
-
Dissolution : Dissolve 1.0 mmol of (2-Oxospiro[3.3]heptan-6-yl) acetate in MeOH (5 mL) at 0°C (Ice bath is critical; cyclohexanone can be done at RT).
-
Addition : Add NaBH₄ (0.5 eq) portion-wise.
-
Observation: Gas evolution is rapid. Reaction completes in <15 mins.
-
Contrast: Cyclohexanone typically requires 30–60 mins at RT for full conversion.
-
-
Quench : Add Acetone (0.5 mL) to destroy excess hydride, then concentrate.
-
Partition : EtOAc / NaHCO₃ (sat). Dry organic layer (Na₂SO₄).[6]
Applications in Drug Design (Bioisosterism)
Why choose the spiro acetate over cyclohexanone?
-
Vector Analysis :
-
Cyclohexanone (Piperidine analog) : Substituents at C1 and C4 are typically coplanar or offset by the chair depth.
-
Spiro[3.3]heptane : Substituents at C2 and C6 are linear but rigid. The distance between functional groups is shorter, and the "width" of the molecule is narrower.
-
-
Metabolic Stability :
-
Cyclohexyl rings are prone to P450 oxidation at the C3/C4 positions.
-
The spiro[3.3]heptane core is metabolically robust; the bridgehead quaternary carbon blocks oxidation, and the cyclobutane rings are less prone to hydroxylation than flexible cyclohexanes.
-
Figure 2: Bioisosteric advantages. The spiro scaffold improves physicochemical properties (Fsp3, metabolic stability) compared to the traditional cyclohexane ring.
References
-
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes. Organic Letters. Link
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[5][7][8] Link
-
Brown, H. C., et al. (1951). Chemical Effects of Steric Strains. VI. The Effect of Ring Size on the Rate of Reaction of Ketones. Journal of the American Chemical Society. (Foundational text on I-Strain). Link
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
Sources
- 1. Ring strain - Wikipedia [en.wikipedia.org]
- 2. Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone: Which Is More Reactive? - LISKON [liskonchem.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Rigidity Guide: Spiro[3.3]heptane vs. Spiro[3.4]octane Scaffolds
Executive Summary: The "Spiro Switch" in Lead Optimization
In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional (
This guide provides a technical comparison between two of the most critical small-ring spirocycles: Spiro[3.3]heptane and Spiro[3.4]octane .
The Verdict:
-
Spiro[3.3]heptane is the "Structural Lock." It offers extreme rigidity with defined, often linear exit vectors (perfect for replacing para-substituted benzenes). It imposes a high entropic penalty on binding but maximizes shape complementarity if the fit is correct.
-
Spiro[3.4]octane is the "Adaptive Linker." The presence of the five-membered ring introduces pseudorotation (envelope flexibility), allowing for "induced fit" binding modes that the [3.3] system cannot access.
Part 1: Geometric & Conformational Physics
To rationally select between these scaffolds, one must understand the underlying conformational energy landscapes.
The Rigidity Spectrum
Rigidity in spirocycles is defined by the energy barrier required to invert the ring "pucker."
-
Spiro[3.3]heptane (The Butterfly): Two cyclobutane rings share a quaternary carbon. Cyclobutane is not planar; it exists in a "pucker" or "butterfly" conformation to relieve torsional strain (eclipsing hydrogens).
-
Spiro[3.4]octane (The Envelope): Combines a cyclobutane with a cyclopentane.[7]
-
Mechanism:[1][2][3] The cyclopentane ring undergoes pseudorotation , a wave-like motion where the ring puckers move around the ring atoms without crossing a significant energy barrier.
-
Barrier:[3][5][6] Pseudorotation is essentially barrierless (< 0.6 kcal/mol). This makes the [3.4] scaffold significantly more "wobbly" on the 5-membered side.
-
Exit Vector Analysis
The angle between substituents determines the bioisosteric utility.
| Scaffold | Substitution Pattern | Exit Vector Angle ( | Bioisostere Equivalent |
| Spiro[3.3]heptane | 2,6-disubstituted | ~180° (Linear) | para-phenyl, 1,4-bicyclo[1.1.1]pentane |
| Spiro[3.3]heptane | 2,2-disubstituted | ~109° (Geminal) | gem-dimethyl, cyclohexyl |
| Spiro[3.4]octane | 2,6-disubstituted | ~140-160° (Kinked) | meta-phenyl, 1,3-cyclohexane |
Visualization of Conformational Space
The following diagram illustrates the decision logic based on required rigidity and vector geometry.
Caption: Decision tree for scaffold selection based on geometric requirements and desired rigidity profile.
Part 2: Synthesis Protocols
Reliable synthesis is the prerequisite for application. Below are the standard, self-validating protocols for accessing these cores.
Protocol A: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic acid ("Fecht's Acid")
This is the primary building block for linear spiro[3.3] linkers.
Reagents: Pentaerythritol tetrabromide, Diethyl malonate, NaOEt, EtOH/Toluene.
-
Cyclization (Double Alkylation):
-
Dissolve NaOEt (4.0 eq) in dry EtOH.
-
Add Diethyl malonate (2.2 eq) and stir for 30 min.
-
Add Pentaerythritol tetrabromide (1.0 eq) slowly.
-
Critical Step: Reflux for 48 hours. The formation of the second ring is slow due to strain.
-
Validation: Monitor by TLC. The intermediate mono-cyclized product often persists if reflux is insufficient.
-
-
Hydrolysis & Decarboxylation:
-
Treat the tetra-ester with KOH (aq) at reflux.
-
Acidify with HCl to precipitate the tetra-acid.
-
Heat the solid neat at 180-200°C.
-
Observation: Evolution of
gas. Stop heating when bubbling ceases.
-
-
Purification: Recrystallization from water yields the pure spiro-diacid.
Protocol B: Synthesis of Spiro[3.4]octan-5-one
Accessing the [3.4] system often involves ring expansion or specific cyclization.
Reagents: Cyclobutanecarboxaldehyde, Vinyl Grignard, Grubbs Catalyst.
-
Vinyl Addition: React cyclobutanecarboxaldehyde with vinylmagnesium bromide to form the allylic alcohol.
-
Rearrangement/Cyclization:
-
This often involves a Semipinacol Rearrangement of 1-spiro-cyclopropyl precursors or Ring Closing Metathesis (RCM) of divinyl species.
-
Preferred Route (Mykhailiuk Method): Use of 1-sulfonylbicyclo[1.1.0]butanes reacting with cyclopropanols (see Ref 1).
-
Part 3: Experimental Validation (Measuring Rigidity)
Do not rely solely on computed models. You must validate the conformational dynamics of your specific analog using Variable Temperature (VT) NMR .
Workflow: Determining the Energy Barrier ( )
Objective: Determine if your spiro-scaffold is "locked" or "flipping" at physiological temperature.
Methodology:
-
Sample Prep: Dissolve 5-10 mg of the spiro-compound in a deuterated solvent with a low freezing point (e.g.,
or Toluene- ). -
Low-Temperature Scan:
-
Cool probe to -80°C.
-
Acquire
NMR.[8] -
Observation: In a rigid/locked system (slow exchange), geminal protons on the rings will appear as distinct doublets (AB system) because the "butterfly" flip is frozen.
-
-
Stepwise Heating:
-
Increase temperature in 10°C increments.
-
Monitor the geminal proton signals.
-
-
Coalescence Point (
):-
Identify the temperature where the distinct signals broaden and merge into a single singlet.
-
Significance: At this point, the rate of ring flipping equals the NMR timescale.
-
-
Calculation: Use the Eyring equation to calculate
:-
Interpretation: A
kcal/mol implies the conformers are separable at low temp; kcal/mol implies rapid flexibility (like spiro[3.4]octane pseudorotation).
-
Part 4: Physicochemical Profiling Data
The table below summarizes the shift in properties when replacing a standard cyclohexyl group with spiro scaffolds.
| Property | Cyclohexane | Spiro[3.3]heptane | Spiro[3.4]octane |
| LogP (Lipophilicity) | Baseline | -0.5 to -0.8 (Lower) | -0.3 to -0.5 |
| Solubility | Low | High (Compact volume) | Moderate |
| Metabolic Stability | Low (CYP oxidation) | High (Steric bulk + Strain) | Moderate |
| Fsp3 Fraction | 1.0 | 1.0 | 1.0 |
| Shape | Chair (Flat/Obiate) | Butterfly (Compact/3D) | Envelope (Adaptive) |
Synthesis Workflow Visualization
Caption: Standard synthetic route for the generation of the Spiro[3.3]heptane core (Fecht's Acid).
References
-
Mykhailiuk, P. K. (2019).[9] "Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection." Organic Letters, 21(10), 3658–3662.
-
Wuitschik, G., et al. (2008). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 47(24), 4512-4515.
- Fecht, H. (1907). "Über Spiro-cyclane." Berichte der deutschen chemischen Gesellschaft, 40(3), 3883-3891. (The foundational synthesis of spiro[3.3]heptane dicarboxylic acid).
-
Barnes-Seeman, D. (2012). "The role of spirocyclic scaffolds in drug discovery." Current Topics in Medicinal Chemistry.
Sources
- 1. Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Spiro[3.4]octane [webbook.nist.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Operational Guide: Safe Disposal of (2-Oxospiro[3.3]heptan-6-yl) acetate
Executive Summary & Immediate Directive
Do not dispose of (2-Oxospiro[3.3]heptan-6-yl) acetate down the drain or in general trash.
This compound represents a specific class of strained spirocyclic intermediates . While chemically stable under ambient conditions, the spiro[3.3]heptane core possesses significant ring strain energy (~63 kcal/mol), and the acetate functionality renders it combustible.[1]
Primary Disposal Path: High-Temperature Incineration (via licensed hazardous waste contractor). RCRA Waste Code: D001 (Ignitable) or Non-Regulated Organic (depending on flashpoint verification), but must be managed as Hazardous Chemical Waste .[1]
Chemical Profile & Hazard Assessment
To dispose of this chemical safely, you must understand its potential energy landscape.[1] It is not merely an organic solvent; it is a "spring-loaded" carbon framework.[1]
Structural Analysis
-
Spiro[3.3]heptane Core: Two cyclobutane rings fused at a single carbon. Cyclobutane has a ring strain of ~26.5 kcal/mol. The spiro-fusion creates a rigid, orthogonal geometry that stores substantial potential energy.[1]
-
Acetate Ester: Susceptible to hydrolysis under strongly acidic or basic conditions, releasing acetic acid and the corresponding alcohol.[1]
-
Ketone (2-Oxo): Generally stable but reactive toward strong nucleophiles (e.g., hydrazine, amines).[1]
Physical & Safety Properties (Conservative Estimates)
| Property | Value / Classification | Operational Implication |
| Physical State | Solid or Viscous Liquid | Use wide-mouth containers for solids; glass/HDPE for liquids.[1] |
| Flash Point | >60°C (Estimated) | Treat as Combustible (Class IIIA) . |
| Reactivity | Acid/Base Sensitive | DO NOT mix with strong acids/bases in waste streams to prevent exothermic hydrolysis.[1] |
| Ring Strain | High (~63 kcal/mol) | Incineration will be highly exothermic; do not seal in small, rigid vessels for thermal treatment.[1] |
| Toxicity | Irritant (Skin/Eye) | Standard PPE (Nitrile gloves, Goggles) required.[1][2] |
Pre-Disposal Stabilization & Segregation
Before moving the material to the central waste area, ensure it is chemically quiescent.[1]
The "No-Mix" Rule
CRITICAL: Do not commingle this compound with Strong Oxidizers (e.g., Nitric Acid, Peroxides) or Strong Bases (e.g., Sodium Hydroxide).[1]
-
Reasoning: Base-catalyzed hydrolysis of the acetate ester is exothermic. Coupled with the oxidation of the strained ring system, this could lead to rapid pressurization of waste containers.
Dilution (For Pure Substance)
If you are disposing of >50g of pure material:
-
Dilute the substance in a compatible non-halogenated solvent (e.g., Acetone, Ethanol, or Ethyl Acetate).[1]
-
Target Concentration: <20% wt/wt.
-
Why? This acts as a thermal heat sink during incineration and prevents localized hot-spots during storage.[1]
Disposal Workflow (Visualized)
The following decision matrix outlines the logical flow for categorizing and packaging the waste.
Figure 1: Decision matrix for the segregation and packaging of spirocyclic ester waste.
Step-by-Step Disposal Protocol
Phase 1: Personal Protection (PPE)
-
Eyes: Chemical splash goggles (ANSI Z87.1).
-
Hands: Double-glove with Nitrile (0.11 mm minimum thickness).
-
Body: Standard flame-resistant lab coat.[1]
Phase 2: Packaging
-
Select Container:
-
Liquids: Use a screw-top amber glass bottle or an HDPE carboy. Ensure the cap has a chemically resistant liner (PTFE/Teflon).
-
Solids: Use a wide-mouth HDPE jar.[1]
-
-
Transfer:
-
Labeling:
Phase 3: Regulatory Handoff
-
Storage: Place the container in your lab's Satellite Accumulation Area (SAA).
-
Secondary Containment: Ensure the bottle sits in a polyethylene tray to capture potential leaks.
-
Request Pickup: Contact your EHS department or licensed waste contractor (e.g., Clean Harbors, Veolia, Triumvirate).[1]
-
Manifesting:
Emergency Contingencies
Spill Response (Small Scale < 100 mL/g)
-
Isolate: Evacuate the immediate area.
-
Extinguish: Remove ignition sources (Bunsen burners, hot plates).
-
Absorb: Use Vermiculite or Universal Organic Absorbent Pads .[1]
-
Note: Do not use clay-based absorbents if the material is mixed with strong oxidizers.[1]
-
-
Clean: Wipe the area with soap and water.[1][4][5][6] Place all contaminated debris into a sealed bag labeled as hazardous waste.
Exposure Response[5][6][7]
-
Skin Contact: Wash with soap and water for 15 minutes.[1] The acetate group may hydrolyze on the skin, causing irritation similar to acetic acid exposure.[1]
-
Eye Contact: Flush with water for 15 minutes.[1][4][7] Seek medical attention immediately.
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR) Part 261.[8] (Identification and Listing of Hazardous Waste).[8][9]
-
[Link]
-
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] Washington, DC: The National Academies Press, 2011.[1]
-
[Link]
-
- Fisher Scientific.Safety Data Sheet Template for Spirocyclic Compounds (General Class Hazards).
-
Wiberg, K. B. "The Concept of Strain in Organic Chemistry."[1] Angewandte Chemie International Edition, 1986.[1] (Reference for ring strain energy of spiro-systems).
-
[Link]
-
Sources
- 1. my.alfred.edu [my.alfred.edu]
- 2. scienceready.com.au [scienceready.com.au]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. angenechemical.com [angenechemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. buyat.ppg.com [buyat.ppg.com]
- 7. fishersci.com [fishersci.com]
- 8. danielstraining.com [danielstraining.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to the Safe Handling of (2-Oxospiro[3.3]heptan-6-yl) acetate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (2-Oxospiro[3.3]heptan-6-yl) acetate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on established best practices for handling structurally similar organic compounds and are designed to ensure a high level of safety in the laboratory.
Core Safety Directives: Understanding the Hazard Profile
Assumed Hazards:
-
Flammability: Potential for ignition, especially in the presence of heat or open flames.[1][2]
-
Skin and Eye Irritation: May cause irritation upon direct contact.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of vapors may cause respiratory discomfort.[2]
-
Toxicity: Assumed to be potentially toxic if swallowed or absorbed through the skin.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling (2-Oxospiro[3.3]heptan-6-yl) acetate. The following table outlines the minimum required PPE.
| PPE Component | Specifications | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][4] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[1] | Prevents skin contact and absorption. |
| Body Protection | A lab coat or a chemical-resistant suit.[1] | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area is mandatory. For larger quantities or in case of insufficient ventilation, a NIOSH-approved respirator may be necessary.[1][5] | Minimizes inhalation of potentially harmful vapors. |
Donning and Doffing PPE: A Procedural Imperative
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Operational Plan: From Receipt to Use
A systematic approach to handling (2-Oxospiro[3.3]heptan-6-yl) acetate at every stage is essential for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[4][5] The container should be kept tightly closed.[1][4]
Handling Procedures
-
Preparation: Ensure a decontaminated and uncluttered workspace. Have all necessary equipment and reagents ready.
-
Ventilation: All handling of (2-Oxospiro[3.3]heptan-6-yl) acetate must be conducted in a certified chemical fume hood.[6]
-
Dispensing: When transferring the compound, use appropriate tools (e.g., spatulas, syringes) to minimize the generation of dust or aerosols.
-
Static Discharge: Take precautionary measures against static discharges, which can be an ignition source.[5]
Emergency Procedures: Spill and Exposure Response
Caption: Step-by-step emergency response protocols for spills and personal exposure.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Improper disposal of (2-Oxospiro[3.3]heptan-6-yl) acetate and its contaminated materials can pose a significant environmental hazard.
Waste Segregation and Collection:
-
Chemical Waste: All unused (2-Oxospiro[3.3]heptan-6-yl) acetate and solutions containing it should be collected in a designated, labeled, and sealed hazardous waste container.[6] Do not pour down the drain.[6]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and absorbent pads, must be disposed of as hazardous waste.
-
Container Disposal: Empty containers should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced or removed labels on the container can then be disposed of in the regular trash.[7]
Disposal Procedure:
-
Collection: Place all waste into a compatible and properly labeled waste container.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[6]
Conclusion: A Culture of Safety
The responsible handling of (2-Oxospiro[3.3]heptan-6-yl) acetate is not merely a matter of following procedures but of fostering a culture of safety. By understanding the potential hazards, diligently using personal protective equipment, adhering to established operational plans, and ensuring proper disposal, researchers can mitigate risks and maintain a safe and productive laboratory environment.
References
- SAFETY DATA SHEET. (2021, October 14).
- Safety Data Sheet - Angene Chemical. (2021, May 1).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 26).
- Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- Chemical Safety Data Sheet MSDS / SDS - 2-oxa-6-azaspiro[3.3]heptane - ChemicalBook. (2026, January 17).
- Tert-butyl 6-((methylsulfonyl)oxy)-2-azaspiro[3.3]heptane-2-carboxylate - AK Scientific, Inc.
- SAFETY DATA SHEET - Covestro. (2012, August 22).
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready.
- 2-Azaspiro[3.3]heptane | C6H11N | CID 20521856 - PubChem.
- Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich.
- Chapter 7 - Management Procedures For Specific Waste Types.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. images.thdstatic.com [images.thdstatic.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
